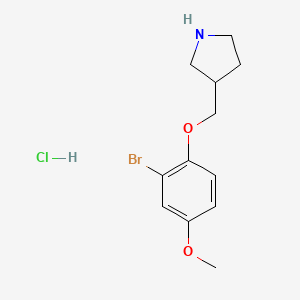![molecular formula C15H22ClNO2 B1441775 1-{2-[2-(3-Piperidinyl)ethoxy]fenil}-1-etanona clorhidrato CAS No. 1220034-21-8](/img/structure/B1441775.png)
1-{2-[2-(3-Piperidinyl)ethoxy]fenil}-1-etanona clorhidrato
Descripción general
Descripción
1-{2-[2-(3-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride is a useful research compound. Its molecular formula is C15H22ClNO2 and its molecular weight is 283.79 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-{2-[2-(3-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-{2-[2-(3-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de Derivados de Piperidina Biológicamente Activos
Los derivados de piperidina son cruciales en la química medicinal debido a su presencia en varios productos farmacéuticos. El compuesto en cuestión puede servir como material de partida para sintetizar derivados de piperidina biológicamente activos, que se utilizan en más de veinte clases de medicamentos . Estos derivados se han explorado por su potencial para tratar una amplia gama de afecciones, desde el cáncer hasta las enfermedades neurodegenerativas.
Desarrollo de Agentes Anticancerígenos
La investigación indica que los derivados de piperidina exhiben propiedades anticancerígenas significativas. El compuesto puede utilizarse para desarrollar nuevos agentes anticancerígenos, aprovechando su estructura para crear moléculas que pueden interferir con el crecimiento y la proliferación de las células cancerosas .
Creación de Medicamentos Antimicrobianos y Antifúngicos
Las aplicaciones antimicrobianas y antifúngicas de los derivados de piperidina están bien documentadas. Este compuesto podría utilizarse para sintetizar nuevos agentes que combatan una variedad de patógenos microbianos y fúngicos, contribuyendo al campo del tratamiento de enfermedades infecciosas .
Medicamentos Antiinflamatorios y Analgésicos
Debido a las propiedades antiinflamatorias y analgésicas de los derivados de piperidina, este compuesto puede ser fundamental para crear nuevos medicamentos para el alivio del dolor. Tiene el potencial de desarrollarse en medicamentos que pueden aliviar el dolor crónico y reducir la inflamación .
Enfermedad de Alzheimer y Terapias Neuroprotectoras
Los derivados de piperidina han mostrado promesa en el tratamiento de la enfermedad de Alzheimer y otras afecciones neurodegenerativas. El compuesto podría utilizarse para sintetizar moléculas que protejan las células nerviosas o mejoren la función cognitiva en pacientes con estas enfermedades .
Desarrollo de Medicamentos Antihipertensivos y Cardiovasculares
La estructura de los derivados de piperidina los hace adecuados para el desarrollo de medicamentos antihipertensivos. Este compuesto podría conducir a nuevos tratamientos para la presión arterial alta y otras afecciones cardiovasculares .
Medicamentos Antipsicóticos
Dado el papel de los derivados de piperidina en la actividad del sistema nervioso central, existe potencial para desarrollar fármacos antipsicóticos. Estos podrían ofrecer nuevas opciones para manejar afecciones como la esquizofrenia o el trastorno bipolar .
Aplicaciones Antivirales y Antimaláricas
Los derivados del compuesto se han explorado por sus efectos antivirales y antimaláricos. Esta investigación podría allanar el camino para nuevos tratamientos para infecciones virales y malaria, enfermedades que tienen un impacto significativo en la salud mundial .
Mecanismo De Acción
Target of Action
The primary targets of 1-{2-[2-(3-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride are the human estrogen receptors α and β . These receptors are proteins that bind estrogen, a hormone that plays a crucial role in the regulation of many physiological processes in mammals .
Mode of Action
1-{2-[2-(3-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride binds with high affinity to the human estrogen receptors α and β . This compound acts as an estrogen agonist/antagonist , meaning it can both activate and inhibit these receptors depending on the context. This dual action allows it to modulate the body’s response to estrogen .
Biochemical Pathways
The interaction of 1-{2-[2-(3-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride with estrogen receptors influences several biochemical pathways. These include pathways related to body weight, uterine health, serum cholesterol levels, and bone health . The compound’s effects on these pathways are similar to those of estrogens and selective estrogen receptor modulators .
Pharmacokinetics
In studies with ovariectomized rats, the compound was administered orally at doses of 01–1 mg/kg per day for 4 weeks . This suggests that the compound is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized, and then excreted. The impact of these ADME properties on the compound’s bioavailability is currently unknown.
Result of Action
In ovariectomized rats, 1-{2-[2-(3-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride significantly reduced bone loss and increased serum osteocalcin, a marker of bone formation . These protective effects on bone tissue were comparable to those of 17α-ethynyl estradiol, a potent estrogen . The compound also lowered serum cholesterol levels .
Análisis Bioquímico
Biochemical Properties
1-{2-[2-(3-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to bind with high affinity to human estrogen receptors α and β, with dissociation constants of 0.041 and 0.157 nM, respectively . These interactions suggest that 1-{2-[2-(3-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride may modulate estrogen receptor-mediated signaling pathways, impacting various physiological processes.
Cellular Effects
The effects of 1-{2-[2-(3-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride on different cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In ovariectomized rats, it significantly reduced bone loss and increased serum osteocalcin levels, indicating its potential role in bone metabolism . These findings highlight the compound’s ability to affect cellular processes related to bone health and metabolism.
Molecular Mechanism
At the molecular level, 1-{2-[2-(3-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride exerts its effects through specific binding interactions with biomolecules. It acts as an agonist for estrogen receptors, leading to the activation of downstream signaling pathways. This activation results in changes in gene expression, promoting the transcription of genes involved in bone formation and metabolism . Additionally, the compound’s structure allows it to interact with other proteins and enzymes, potentially inhibiting or activating their functions.
Temporal Effects in Laboratory Settings
The stability and degradation of 1-{2-[2-(3-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound maintains its stability over extended periods, allowing for consistent experimental results
Dosage Effects in Animal Models
The effects of 1-{2-[2-(3-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride vary with different dosages in animal models. In ovariectomized rats, dosages ranging from 0.1 to 1 mg/kg per day significantly reduced bone loss and increased serum osteocalcin levels . These findings suggest a dose-dependent effect, with higher doses potentially leading to more pronounced physiological changes. It is essential to consider the potential toxic or adverse effects at high doses to ensure safe and effective use.
Metabolic Pathways
1-{2-[2-(3-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound’s interaction with estrogen receptors indicates its role in estrogen metabolism and signaling pathways . Additionally, its effects on metabolic flux and metabolite levels require further exploration to understand its comprehensive impact on cellular metabolism.
Transport and Distribution
The transport and distribution of 1-{2-[2-(3-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride within cells and tissues are critical for its biological activity. This compound is likely transported via specific transporters or binding proteins, influencing its localization and accumulation in target tissues . Understanding these mechanisms is essential for optimizing its therapeutic potential and minimizing off-target effects.
Subcellular Localization
The subcellular localization of 1-{2-[2-(3-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride plays a vital role in its activity and function. Targeting signals or post-translational modifications may direct the compound to specific compartments or organelles, affecting its interactions with biomolecules and cellular processes
Propiedades
IUPAC Name |
1-[2-(2-piperidin-3-ylethoxy)phenyl]ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2.ClH/c1-12(17)14-6-2-3-7-15(14)18-10-8-13-5-4-9-16-11-13;/h2-3,6-7,13,16H,4-5,8-11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPDJFLNDFBACNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1OCCC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220034-21-8 | |
| Record name | Ethanone, 1-[2-[2-(3-piperidinyl)ethoxy]phenyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220034-21-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441692.png)

![2-[2-(2,4-Dibromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441694.png)
![4-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441695.png)


![4-[2-(2-Bromo-4-isopropylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441702.png)
![1-{2-[2-(2-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride](/img/structure/B1441704.png)
![2-[2-(3,4-Difluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441707.png)
![3-{[(3-Methoxybenzyl)oxy]methyl}pyrrolidine hydrochloride](/img/structure/B1441708.png)

![3-(4-Bromophenyl)-4-hydroxy-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B1441712.png)
![Ethyl 5-hydroxy-2-methylsulfanylfuro[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1441713.png)
![2-[1-(4-fluorophenyl)-1H-pyrazol-3-yl]acetic acid](/img/structure/B1441714.png)
